molecular formula C15H16O B8515313 3-Phenylbicyclo[2.2.2]oct-2-ene-2-carbaldehyde CAS No. 62373-94-8

3-Phenylbicyclo[2.2.2]oct-2-ene-2-carbaldehyde

Cat. No. B8515313
Key on ui cas rn: 62373-94-8
M. Wt: 212.29 g/mol
InChI Key: RDVBVJVTJYLZIW-UHFFFAOYSA-N
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Patent
US04705807

Procedure details

3-Formyl-2-phenylbicyclo[2,2,2]octa-2,5-diene (3.7 g; 0.018 m) 5% Palladium on charcoal (0.3 g) and ethyl acetate (100 ml) were hydrogenated for 1 week. The catalyst was filtered off and the filtrate evaporated, then the residue distilled twice; Yield 1.9 g (51%) b.p. 160° C. at 0.2 mm/Hg.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]2[CH2:9][CH2:10][CH:5]([CH:6]=[CH:7]2)[C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:2]>[Pd].C(OCC)(=O)C>[CH:1]([C:3]1[CH:8]2[CH2:9][CH2:10][CH:5]([CH2:6][CH2:7]2)[C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:2]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(=O)C1=C(C2C=CC1CC2)C2=CC=CC=C2
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled twice

Outcomes

Product
Name
Type
Smiles
C(=O)C1=C(C2CCC1CC2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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